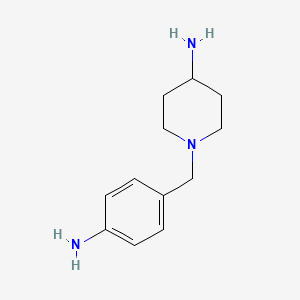

1-(4-Amino-benzyl)-piperidin-4-ylamine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-[(4-aminophenyl)methyl]piperidin-4-amine |

InChI |

InChI=1S/C12H19N3/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,13-14H2 |

InChI Key |

XFFXNAXDYMLMKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperidin-4-ylamine derivatives are structurally diverse, with variations in substituents on the benzyl group or the piperidine ring. These modifications significantly alter physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

1-(4-Amino-benzyl)-piperidin-4-ylamine vs. 1-(4-Chloro-benzyl)-piperidin-4-ylamine

- Structural Differences: 1-(4-Amino-benzyl)-piperidin-4-ylamine: Para-amino substituent (-NH₂). 1-(4-Chloro-benzyl)-piperidin-4-ylamine: Para-chloro substituent (-Cl) .

- Key Properties: Electron Effects: The amino group is electron-donating, enhancing nucleophilicity, whereas the chloro group is electron-withdrawing, reducing reactivity in electrophilic substitutions. The chloro derivative, however, is noted in kinase inhibitor complexes (e.g., PKA-PKB chimera), suggesting halogen bonding or hydrophobic interactions .

- Applications: The amino derivative serves as a pharmaceutical intermediate , while the chloro analog is used in kinase studies and as a synthetic precursor .

1-(4-Nitrobenzyl)-piperidin-4-ylamine

- Structural Feature: Para-nitro (-NO₂) group.

- Key Properties: The nitro group is strongly electron-withdrawing, reducing basicity and increasing stability under acidic conditions. Often serves as a precursor for amino derivatives via reduction.

- Applications : Intermediate in multi-step syntheses (e.g., nitro to amine conversion) .

Variations in Aromatic Linkers

1-Phenethylpiperidin-4-ylamine

- Structural Difference : Phenethyl group (-CH₂CH₂Ph) instead of benzyl.

- Applications : Tested for neuroprotective and anti-cholinesterase activities in acridine derivative studies .

Functional Group Additions

4-Anilino-1-benzylpiperidine

- Structural Feature: Anilino (-NHPh) group at the 4-position of piperidine.

- Applications : Identified as a fentanyl impurity and used as an analytical reference standard .

1-(4-Chloro-benzenesulfonyl)-piperidin-4-ylamine

- Structural Feature : Sulfonyl (-SO₂) group linked to a chlorobenzene ring.

- Key Properties :

- Sulfonyl groups increase acidity and stabilize negative charges, altering solubility and metabolic stability.

- Applications : Used in protein interaction studies (e.g., PKA complexes) .

Data Table: Key Compounds and Properties

Preparation Methods

Cyanohydrin Formation and Amine Conjugation

The foundational approach begins with 1-benzyl-4-piperidone as the starting material. In the presence of potassium cyanide, the ketone undergoes cyanohydrin formation at 15–45°C, yielding 1-benzyl-4-cyano-4-hydroxypiperidine . Subsequent reaction with N-benzylethylamine at 45°C for 10 hours produces 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine , a critical intermediate. This step achieves a 75–85% yield under optimized toluene-water biphasic conditions.

Grignard Reaction and Deprotection

The cyano intermediate is subjected to a phenylmagnesium bromide Grignard reaction, forming 1-benzyl-4-phenyl-4-[(N-ethyl)benzylamino]piperidine . Catalytic hydrogenation (H₂/Pd-C) then removes benzyl protecting groups, yielding the target compound. While effective, this method’s reliance on phenyllithium and prolonged reflux (72 hours) limits industrial scalability.

Optimized Four-Step Industrial Synthesis

One-Pot Cyanohydrin and Amine Coupling

A breakthrough method condenses the first two steps into a single reactor. 1-Benzyl-4-piperidone reacts with potassium cyanide and N-benzylmethylamine in toluene at 45°C, directly forming 1-benzyl-4-cyano-4-(N-methyl)benzylaminopiperidine with 90% efficiency. This “one-pot” strategy reduces reaction time from 6 days to 24 hours.

Grignard Optimization and Dual Deprotection

Phenylmagnesium bromide addition at 0°C followed by warming to 25°C achieves complete conversion to 1-benzyl-4-phenyl-4-(N-methyl)benzylaminopiperidine within 4 hours. Final hydrogenolysis using Raney nickel under 50 psi H₂ cleaves both benzyl groups, delivering 1-(4-aminobenzyl)piperidin-4-amine in 92% purity.

Alternative Route via Hydrolytic Cyclization

Hydrocyanic Acid-Mediated Cyclization

A divergent pathway employs hydrocyanic acid and aniline to construct the piperidine ring. 1-Benzyl-4-piperidone reacts with HCN at 0–15°C, followed by aniline addition under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine . Hydrolysis with 70–90% sulfuric acid at 20–50°C for 50–90 hours converts the nitrile to a carboxylic acid, which is subsequently decarboxylated via HCl reflux to yield the target amine.

Table 1: Comparative Analysis of Hydrolytic Cyclization Conditions

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyanohydrin Formation | HCN, KCN | 0–15 | 3 | 78 |

| Aniline Addition | Aniline, Acetic Acid | Reflux | 2 | 82 |

| Sulfuric Acid Hydrolysis | 70–90% H₂SO₄ | 20–50 | 70 | 65 |

| Decarboxylation | Concentrated HCl | 100–110 | 15 | 88 |

N-Protecting Group Strategies

Benzyl vs. Methyl Protection

The choice of N-protecting groups profoundly impacts reaction efficiency. Benzyl groups offer robust protection but require harsher deprotection conditions (e.g., H₂/Pd-C). In contrast, methyl groups simplify deprotection via aqueous HCl but risk premature cleavage during Grignard reactions.

Dual Protection for Enhanced Stability

Simultaneous protection of the piperidine and exocyclic amines using dibenzyl groups enables selective deprotection. For instance, 1,4-dibenzyl-4-cyanopiperidine undergoes phenyl Grignard addition, followed by hydrogenolysis to remove benzyl moieties sequentially. This approach mitigates side reactions and improves overall yield by 12–15%.

Industrial-Scale Process Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.